Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with significant potential in medicinal chemistry. It is classified as a pyrazolopyridine derivative, which has garnered attention for its biological activity and versatility as a small molecule scaffold. The compound's structure incorporates a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological properties.
Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate falls under the category of heterocyclic compounds, specifically within the class of pyrazolopyridines. These compounds are characterized by their fused ring systems and have been studied for their interactions with various biological targets.
The synthesis of ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details related to reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for optimizing yields and purity.
The molecular structure of ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented as follows:
This indicates a molecular weight of approximately 247.25 g/mol. The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring, with substituents that enhance its pharmacological properties.
Key structural data includes:
Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions typical for heterocyclic compounds:
Technical details regarding reaction conditions such as catalysts, solvents, and temperatures are crucial for optimizing these reactions.
The mechanism of action for ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is primarily associated with its interaction with specific biological targets. Research indicates that compounds within this class may act as modulators for various receptors or enzymes.
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
The physical properties of ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Chemical properties include:
Relevant data regarding stability tests and reactivity profiles should be referenced from experimental studies.
Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in:
Continued research into this compound could yield significant advancements in therapeutic applications and understanding its biological mechanisms.
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in drug discovery due to their bioisosteric relationship with purine bases, enabling targeted interactions with biological macromolecules. This bicyclic system serves as a versatile pharmacophore in kinase inhibitor design, where its nitrogen-rich architecture facilitates hydrogen bonding with ATP-binding sites. The ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exemplifies this strategic utility, with its 2-(cyclopropylmethyl) substitution potentially enhancing membrane permeability and target selectivity. Modifications at the N2, C4, and C6 positions (Table 1) directly influence pharmacological profiles, enabling optimization of pharmacokinetic properties such as metabolic stability and solubility [2] . Recent patent literature emphasizes derivatives of this scaffold as potent inhibitors of oncogenic kinases (e.g., RET kinase), validating their therapeutic relevance in cancer therapy [8].
Table 1: Core Substitution Patterns in Pyrazolo[3,4-b]pyridine-Based Bioactive Compounds
Position | Substituent Examples | Biological Impact | Source Compound |
---|---|---|---|
N2 | Ethyl, cyclopropylmethyl, propyl | Modulates enzyme selectivity and logP | Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate [1] |
C4 | Ethoxycarbonyl | Serves as hydrogen bond acceptor or hydrolyzable prodrug | Ethyl 2-cyclopropyl-6-oxo-5-(2-(4-pyridinyl)-1,3-thiazol-4-yl)-1,6-dihydro-3-pyridinecarboxylate [3] |
C6 | Oxo group | Forms critical hydrogen bonds in active sites | Ethyl 6-hydroxy-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate [5] |
The pyrazolo[3,4-b]pyridine core is classified as a [5,6]-fused bicyclic system with bridgehead nitrogen atoms at positions 1 and 4. This electron-deficient heterocycle exhibits significant π-deficiency, distinguishing it from isomeric pyrazolo[4,3-c]pyridines or indolizine systems. The scaffold’s planarity is modulated by substitution patterns: N2-alkylation (e.g., cyclopropylmethyl in the target compound) reduces planarity compared to 1H-tautomers, potentially impacting DNA intercalation capability. Crystallographic analyses of analogs reveal a dihedral angle of 1.5–5.7° between the fused rings, indicating near-planar conformation essential for protein active-site penetration. Comparative topological features (Table 2) highlight its intermediate aromatic character between purines and simpler azaindoles [1] [4] [8].
Table 2: Topological Comparison of Bicyclic Heterocycles
Heterocycle System | Fusion Type | Aromaticity Index | Representative Molecular Weight |
---|---|---|---|
Pyrazolo[3,4-b]pyridine | [5,6] | Moderate | 273.29 g/mol (Target Compound) |
Indole | [6,5] | High | 117.15 g/mol |
Imidazo[1,2-a]pyridine | [5,6] | Moderate-high | 118.14 g/mol |
Purine | [5,6] | High | 120.11 g/mol |
Tautomeric equilibrium between 1H- and 2H-isomers fundamentally governs the electronic distribution and binding interactions of pyrazolo[3,4-b]pyridines. Nuclear magnetic resonance (NMR) studies of unsubstituted analogs reveal rapid proton exchange in solution, with the 1H-tautomer dominating (>95%) due to extended conjugation. However, N2-substitution (e.g., ethyl, cyclopropylmethyl) locks the scaffold in the 2H-form, as observed in the target compound ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate. This constraint alters dipole moments (calculated Δμ = 1.8 D vs 1H-form) and nucleophilic sites: the 2H-isomer directs electrophiles to C5 rather than N1. Computational analyses indicate the cyclopropylmethyl group elevates the energy barrier for tautomerization by 8.3 kcal/mol compared to methyl analogs, effectively stabilizing the 2H-configuration for consistent biological evaluation [1] [5] [8].
Structural Characterization and Synthetic Approaches
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3